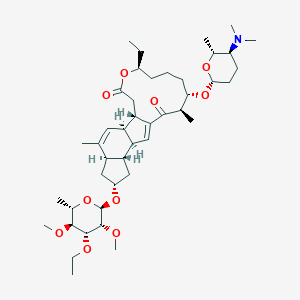

Spinetoram L

Description

Properties

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYSEWJJXXTEZ-GDMNSMANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044341 | |

| Record name | Spinetoram L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187166-15-0 | |

| Record name | Spinetoram L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinetoram (minor component) [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinetoram L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPINETORAM L | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Spinetoram: Chemical Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Spinetoram, a second-generation spinosyn insecticide. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis and synthesis.

Core Chemical Identity and Properties

Spinetoram is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is composed of two primary active ingredients, Spinetoram J (major component) and Spinetoram L (minor component), typically in a ratio of approximately 3:1.[3][4] These components are tetracyclic macrolides that have been chemically modified to enhance their insecticidal efficacy and spectrum of control compared to their predecessor, spinosad.[1][3][5]

Chemical Structure

The fundamental structure of Spinetoram consists of a complex polyketide-derived macrocycle linked to two different sugar moieties: forosamine and rhamnose. The modification of the rhamnose sugar is a key differentiator from first-generation spinosyns.

Spinetoram J (XDE-175-J)

-

Systematic IUPAC Name: (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione[3]

-

CAS Number: 187166-40-1[6]

This compound (XDE-175-L)

-

Systematic IUPAC Name: (2R,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-4,14-dimethyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione

-

CAS Number: 187166-15-0[7]

Physicochemical Properties

The quantitative properties of Spinetoram and its components are summarized below. These characteristics influence its environmental fate, solubility, and biological availability.

| Property | Spinetoram J | This compound | Spinetoram (Mixture) |

| Molecular Formula | C₄₂H₆₉NO₁₀[6][8] | C₄₃H₆₉NO₁₀[7][9] | C₄₂H₆₉NO₁₀ • C₄₃H₆₉NO₁₀[10][11] |

| Molecular Weight | 748.0 g/mol [6][8] | 760.0 g/mol [7] | ~1508.0 g/mol [10][11] |

| Melting Point | Not specified | Not specified | 143°C[4] |

| Water Solubility | Not specified | Not specified | 29.0 mg/L (at 20°C, pH 7)[2] |

| Solubility (Organic) | Not specified | Not specified | Readily soluble in apolar and medium-polarity organic solvents.[4] DMF: 30 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml.[10][11] |

| pKa | 7.86 (weak acid)[4] | 7.59 (weak acid)[4] | Not specified |

| Log Kₒw (Octanol-Water) | Not specified | Not specified | pH-dependent: 2.4 (pH 5), 4.2 (pH 9)[4] |

Mechanism of Action

Spinetoram exerts its insecticidal effect through a neurotoxic mode of action, primarily by targeting ligand-gated ion channels in the insect's nervous system.[5][12] Its action is complex and involves two main receptor sites.

-

Nicotinic Acetylcholine Receptors (nAChRs): Spinetoram acts as a positive allosteric modulator of nAChRs. This binding causes prolonged activation of the receptors, leading to continuous and uncontrolled nerve stimulation.[1][12]

-

Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels: It also affects GABA receptors, which are inhibitory channels. By disrupting the normal function of these channels, Spinetoram contributes to the overall hyperexcitation of the nervous system.[3][5][12]

This dual disruption results in involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect.[1] Spinetoram is classified by the Insecticide Resistance Action Committee (IRAC) in Group 5.[12]

Caption: Mechanism of action pathway for Spinetoram.

Experimental Protocols

Analytical Method: Residue Analysis in Crops via QuEChERS and LC-MS/MS

This protocol provides a general framework for the determination of Spinetoram residues in complex matrices like leafy vegetables, soybean, or cotton, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[13][14]

1. Standard Preparation:

-

Prepare a stock solution of analytical grade Spinetoram standard (e.g., 10 mg in 100 mL methanol).[13]

-

Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).[13]

-

Prepare fortification standards for recovery experiments at required concentration levels (e.g., 25, 50, 100 ng/mL).[13]

2. Sample Extraction:

-

Homogenize a representative sample of the crop matrix (e.g., 10-15 g).

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (or ethyl acetate) to the tube.[13][14]

-

Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1-2 minutes, either manually or using a mechanical shaker.

-

Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube.

-

The dSPE tube should contain a mixture of sorbents appropriate for the matrix. A common combination includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[13]

-

Vortex the dSPE tube for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

4. LC-MS/MS Analysis:

-

Filter the cleaned-up extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.[15]

-

Mobile Phase Example: A gradient elution using (A) methanol/water (10/90, v/v) with 5 mM ammonium acetate and (B) methanol/water (90/10, v/v) with 5 mM ammonium acetate.[13]

-

Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to quantify the parent and daughter ions for both Spinetoram J and this compound.

Caption: Experimental workflow for Spinetoram residue analysis.

Semi-synthesis of Spinetoram J

Spinetoram is produced via chemical modification of spinosyns J and L, which are fermentation products from a specific strain of S. spinosa.[5][16] A key step is the selective reduction of the 5,6-double bond in the 3'-O-ethyl spinosyn J component. The following provides a generalized protocol based on published methods.[5][17]

1. Glycosylation (Self-Protection Strategy):

-

This simplified approach uses 3-O-ethyl-2,4-di-O-methylrhamnose as both a glycosylation donor and a temporary protecting group, reducing the number of synthetic steps.[5][18]

-

Dissolve the aglycone precursor (Compound 5) and the activated rhamnose donor (Compound 6) in a dry, aprotic solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., Argon) with a molecular sieve.[5]

-

Add a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·(C₂H₅)₂O), at room temperature.[5]

-

Stir the reaction mixture for an extended period (e.g., 16 hours) to allow the glycosidic bond to form at the C9-OH position.[5]

2. Work-up and Purification:

-

Quench the reaction by diluting the mixture with CH₂Cl₂ and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5]

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel to isolate the desired Spinetoram J.[5]

3. Selective Hydrogenation (for the J component):

-

This step is specific to converting 3'-O-ethyl spinosyn J to 3'-O-ethyl-5,6-dihydro-spinosyn J, the final major component of Spinetoram.

-

Dissolve the mixture of 3'-O-ethyl spinosyn J and L in a hydromiscible organic solvent.[17]

-

Perform the hydrogenation in the presence of a heterogeneous catalyst capable of selectively reducing the 5,6 double bond of the J factor without affecting the L factor.[17]

-

Conduct the reaction under hydrogen gas pressure (e.g., 2-3000 psig) until the conversion is complete, which can be monitored by techniques like HPLC.[17]

-

Filter the catalyst and remove the solvent to yield the final Spinetoram mixture.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Spinetoram (Ref: XDE-175) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spinetoram J | C42H69NO10 | CID 24795086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 187166-15-0 | FS179999 | Biosynth [biosynth.com]

- 8. Spinetoram | C42H69NO10 | CID 53297414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. glpbio.com [glpbio.com]

- 11. Spinetoram | CAS 935545-74-7 | Cayman Chemical | Biomol.com [biomol.com]

- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 13. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Determination of spinetoram in leafy vegetable crops using liquid chromatography and confirmation via tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. AR063457A1 - PROCEDURE TO PRODUCE SPINETORAM BY SELECTIVE REDUCTION OF SPINOSINE FACTOR ET- J AND ET-L - Google Patents [patents.google.com]

- 18. BJOC - Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues [beilstein-journals.org]

Neurotoxic Effects of Spinetoram L on GABA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinetoram, a second-generation spinosyn insecticide, exerts its primary neurotoxic effects through the disruption of nicotinic acetylcholine receptors (nAChRs). However, a body of evidence suggests a secondary mode of action involving the modulation of γ-aminobutyric acid (GABA) receptors, the principal inhibitory neurotransmitter receptors in the insect central nervous system. This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects of Spinetoram L on GABA receptors. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information on the broader spinosyn class and outlines detailed experimental protocols for further investigation. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer clear visual aids for researchers in this field.

Mechanism of Action: Spinosyn Interaction with GABA Receptors

Spinosyns, including Spinetoram, are recognized as allosteric modulators of insect GABA receptors.[1] Their interaction is distinct from that of other known insecticides that target GABA receptors, suggesting a novel binding site or mechanism.[2] The primary consequence of this interaction is an alteration of the normal function of GABA-gated chloride channels.[3]

Studies on the American cockroach (Periplaneta americana) have shown that insecticidal spinosyns accelerate the rundown of GABA-induced currents in a patch-clamp setup.[1] This suggests that spinosyns may interfere with the intracellular mechanisms that maintain GABA receptor sensitivity. Furthermore, at nanomolar concentrations, spinosyn A has been observed to elicit a small, irreversible chloride current, indicating a direct effect on the ion channel function.[1] Concurrently, responses to GABA are progressively diminished, pointing towards an antagonistic action at the receptor.[1][3] This antagonistic effect on the inhibitory GABAergic system, coupled with the agonistic action at excitatory nAChRs, leads to a potent hyperexcitation of the insect nervous system, resulting in paralysis and death.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for GABA receptors. The majority of research has focused on its high-potency action on nAChRs. The data presented below reflects the current state of knowledge.

| Parameter | Value | Species/System | Citation |

| Binding Affinity (Ki) | Data not available | - | - |

| IC50 (Inhibition of GABA-induced current) | Data not available | - | - |

| Effective Concentration (EC50) | Data not available for direct GABA receptor modulation. | - | - |

| Observed Effect Concentration | > 1 nM (Spinosyn A) | Periplaneta americana neurons | [1] |

| Whole Organism Neurotoxicity (LC50) | 12.6 µM (24h exposure) | Human SH-SY5Y neuroblastoma cells | [4] |

Note: The LC50 value for SH-SY5Y cells reflects general neurotoxicity and is not specific to the interaction with GABA receptors. The observed effect concentration for Spinosyn A indicates the concentration at which direct effects on chloride currents were seen in electrophysiology studies.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol describes the functional characterization of this compound's effects on GABA-gated chloride channels expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Harvest stage V-VI oocytes from a mature female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours with gentle agitation.

-

cRNA Injection: Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the desired GABA receptor subunits (e.g., insect RDL subunit) at a concentration of 1 µg/µL using a Nanoject injector.

-

Incubation: Incubate the injected oocytes at 16-18°C in Barth's solution supplemented with antibiotics for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier (e.g., Axon GeneClamp 500).

-

-

Compound Application:

-

Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (e.g., EC20).

-

To test for antagonistic effects, co-apply varying concentrations of this compound with the EC20 concentration of GABA and measure the inhibition of the GABA-induced current.

-

To test for allosteric agonism, apply this compound alone.

-

To assess potentiation, pre-apply this compound for a set duration before co-application with GABA.

-

-

Data Analysis: Record the current responses using data acquisition software (e.g., pCLAMP). Analyze the data to determine changes in current amplitude, and calculate IC50 or EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from insect GABA receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize insect heads (e.g., from Drosophila melanogaster or Musca domestica) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation. Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Insect membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of a suitable radioligand that binds to the GABA receptor non-competitive antagonist site (e.g., [³H]EBOB).

-

Increasing concentrations of unlabeled this compound.

-

For non-specific binding determination, a high concentration of a known non-competitive antagonist (e.g., fipronil).

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Figure 1: Simplified signaling pathway of a GABAergic synapse, illustrating the synthesis and release of GABA and its interaction with the postsynaptic GABA-A receptor. This compound is depicted as an allosteric modulator of the receptor.

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology to study the effects of this compound on GABA receptors expressed in Xenopus oocytes.

Figure 3: Experimental workflow for a radioligand binding assay to investigate the interaction of this compound with GABA receptors.

Conclusion

This compound's neurotoxicity is primarily attributed to its action on nicotinic acetylcholine receptors. However, its interaction with GABA receptors represents a significant, albeit less characterized, secondary mechanism of action that likely contributes to its overall insecticidal efficacy. The available evidence points to an allosteric antagonistic effect on GABA-gated chloride channels. This technical guide has synthesized the current understanding of this interaction and provided detailed experimental protocols to facilitate further research. The lack of specific quantitative data for this compound's affinity and potency at GABA receptors underscores a critical knowledge gap. Future studies employing the outlined electrophysiological and radioligand binding techniques are essential to fully elucidate the molecular details of this interaction, which will be invaluable for understanding potential resistance mechanisms and for the development of future-generation insecticides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]

- 4. Spinetoram-Induced Potential Neurotoxicity through Autophagy Mediated by Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

Spinetoram's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinetoram, a second-generation spinosyn insecticide, exhibits potent activity against a range of insect pests. Its primary mode of action involves the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), leading to neuronal hyperexcitation, paralysis, and eventual death of the target insect. This technical guide provides an in-depth analysis of the molecular interactions between spinetoram and its nAChR target, with a focus on the nAChR α6 subunit. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in insecticide development and neurotoxicology. Spinetoram also demonstrates a secondary mode of action through interaction with GABA receptors, which is also discussed.

Introduction to Spinetoram and its Target

Spinetoram is a semi-synthetic insecticide derived from the fermentation products of the soil bacterium Saccharopolyspora spinosa. It is a mixture of two modified spinosyns, spinetoram-J and spinetoram-L.[1][2] Like other spinosyns, spinetoram's primary target is the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory neurotransmission in the insect central nervous system.[3][4]

The interaction of spinetoram with nAChRs is distinct from that of other nicotinic insecticides like neonicotinoids. Spinetoram binds to an allosteric site on the receptor, meaning a site other than the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[4][5] This allosteric modulation results in the persistent activation of the nAChR.[6][7]

The Primary Target: The nAChR α6 Subunit

Extensive research, primarily using the model organism Drosophila melanogaster, has identified the nAChR α6 subunit as the principal target for spinosyns, including spinetoram.[8][9][10][11] Genetic studies have shown that mutations or knockout of the gene encoding the α6 subunit confer a high level of resistance to spinosyns.[8][12][13][14] There is strong evidence to suggest that spinosyns may exclusively act on homomeric nAChRs composed of five α6 subunits.[8][12]

Quantitative Data on Spinetoram-nAChR Interaction

Table 1: Functional Characterization of Spinosyn Interaction with nAChRs

| Compound | Receptor/Preparation | Parameter | Value | Reference(s) |

| Spinosad | Drosophila melanogaster Dα6 | Dose-dependent effect | Low dose (6.8 ng/mL) - Antagonist; High dose (50 ng/mL) - Agonist | [15][16][17] |

| Spinosad | Human α7 nAChR (expressed in tsA201 cells) | Inhibition of ACh-evoked response | 31.9 ± 6.4% reduction at 30 µM spinosad | [18] |

| Spinosad | Drosophila neurons | Effect on cholinergic response | Diminished Ca2+ transient and reduced cholinergic response | [8] |

Note: Specific EC50 or IC50 values for spinetoram's modulatory effect on α6-containing nAChRs are not currently available in the cited literature. The dose-dependent agonist/antagonist effect of spinosad on the Drosophila α6 subunit is a key finding, suggesting a complex interaction.[15][16]

Secondary Target: GABA Receptors

Spinetoram is also known to interact with γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride channels responsible for inhibitory neurotransmission in insects.[2][3][19] This interaction represents a secondary mode of action. However, quantitative data on the binding affinity and functional modulation of spinetoram on insect GABA receptors are not well-documented in the available literature.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the interaction of spinetoram with nAChRs. These are based on standard methodologies in the field and would require optimization for specific laboratory conditions and research questions.

Heterologous Expression of nAChR α6 Subunit

The study of specific nAChR subunits has been historically challenging due to difficulties in functional expression in heterologous systems. The use of chaperone proteins like RIC-3 and NACHO has enabled the expression of functional insect nAChRs in systems like Xenopus laevis oocytes.[9]

Objective: To express functional homomeric insect nAChR α6 channels for electrophysiological and binding studies.

Methodology:

-

cRNA Preparation:

-

Linearize plasmids containing the cDNA for the insect nAChR α6 subunit and the chaperone protein (e.g., NACHO).

-

Synthesize capped cRNA from the linearized plasmids using an in vitro transcription kit.

-

Purify and quantify the cRNA.

-

-

Oocyte Preparation:

-

Harvest oocytes from a mature female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Wash the oocytes extensively and incubate them in a suitable medium.

-

-

cRNA Injection:

-

Microinject a defined amount of the α6 subunit cRNA and chaperone cRNA into the cytoplasm of Stage V-VI oocytes.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the function of ion channels expressed in Xenopus oocytes.[20][21][22][23][24]

Objective: To characterize the modulatory effects of spinetoram on acetylcholine-evoked currents in nAChR α6-expressing oocytes.

Methodology:

-

Oocyte Placement: Place an oocyte expressing the nAChR α6 in a recording chamber continuously perfused with a standard saline solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Agonist Application: Apply acetylcholine at its EC10-EC20 concentration to elicit a baseline current response.

-

Spinetoram Application: Co-apply varying concentrations of spinetoram with acetylcholine to determine the potentiation or inhibition of the current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of spinetoram. Plot concentration-response curves to determine EC50 or IC50 values for spinetoram's modulatory effect.

Radioligand Binding Assay (Competitive Displacement)

While a specific radioligand for the spinosyn binding site is not available, a competitive binding assay using a known orthosteric radioligand can demonstrate that spinetoram does not bind to the acetylcholine binding site.[18][19]

Objective: To demonstrate that spinetoram does not displace a radiolabeled orthosteric antagonist from the nAChR.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the nAChR of interest (e.g., insect head homogenates or cells expressing the α6 subunit).

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the orthosteric site (e.g., [3H]-α-bungarotoxin for certain α-bungarotoxin-sensitive nAChRs), and varying concentrations of unlabeled spinetoram. Include a positive control with an unlabeled orthosteric ligand.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of spinetoram to determine if it displaces the radioligand.

Intracellular Calcium Imaging

This assay can be used to visualize the downstream effects of nAChR activation.[8][25]

Objective: To measure changes in intracellular calcium concentration in response to spinetoram and acetylcholine.

Methodology:

-

Cell Culture and Loading: Culture insect neurons or a suitable cell line expressing the nAChR α6 subunit on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.

-

Compound Application: Perfuse the cells with a solution containing acetylcholine, spinetoram, or a combination of both.

-

Fluorescence Measurement: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the effect of spinetoram on calcium signaling.

Signaling Pathways and Experimental Workflows

Spinetoram's Allosteric Modulation of nAChR

The following diagram illustrates the allosteric interaction of spinetoram with the nAChR, leading to enhanced channel activation.

Caption: Allosteric modulation of the nAChR α6 by spinetoram, enhancing ACh-mediated channel activation.

Downstream Calcium Signaling Pathway

Activation of the nAChR by spinetoram leads to an influx of cations, including Ca2+, which triggers a cascade of intracellular events.

Caption: Downstream calcium signaling cascade initiated by spinetoram-mediated nAChR activation.

Experimental Workflow for TEVC

The following diagram outlines the general workflow for conducting a two-electrode voltage clamp experiment.

Caption: General experimental workflow for two-electrode voltage clamp (TEVC) analysis of spinetoram.

Conclusion

Spinetoram exerts its primary insecticidal effect through the positive allosteric modulation of insect nicotinic acetylcholine receptors, with the α6 subunit being the critical target. This interaction leads to persistent receptor activation, ionic influx, and subsequent neuronal hyperexcitation. A secondary interaction with GABA receptors also contributes to its overall toxicity. While the precise quantitative parameters of spinetoram's binding and modulation are not fully elucidated in the public domain, the methodologies and qualitative understanding presented in this guide provide a solid foundation for further research. The development of specific radioligands for the spinosyn binding site and the use of robust heterologous expression systems will be crucial for a more detailed quantitative characterization of spinetoram's mode of action, which will in turn aid in the development of novel insecticides and the management of insecticide resistance.

References

- 1. corteva.com [corteva.com]

- 2. fao.org [fao.org]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. cotton.org [cotton.org]

- 8. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A spinosyn-sensitive Drosophila melanogaster nicotinic acetylcholine receptor identified through chemically induced target site resistance, resistance gene identification, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of insect α6-like nicotinic acetylcholine receptors in Drosophila melanogaster highlights a high level of conservation of the receptor:spinosyn interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acetylcholine receptor subunit α6 associated with spinosad resistance in Rhyzopertha dominica (Coleoptera: Bostrichidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiple mutations in the nicotinic acetylcholine receptor Ccα6 gene associated with resistance to spinosad in medfly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Alpha6 Contributes to Antiviral Immunity via IMD Pathway in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinic Acetylcholine Receptor Alpha6 Contributes to Antiviral Immunity via IMD Pathway in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 25. researchgate.net [researchgate.net]

Biochemical Aspects of Spinetoram L Toxicokinetics in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram, a second-generation spinosyn insecticide, is comprised of two major components: Spinetoram J and Spinetoram L. Understanding the toxicokinetic profile of these components is crucial for assessing its safety and potential impact on non-target organisms, including mammals. This technical guide provides a comprehensive overview of the biochemical aspects of this compound's toxicokinetics in rats, a key model organism in toxicological research. The information presented herein is synthesized from pivotal studies and regulatory evaluations, offering a detailed look at the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Presentation: Toxicokinetic Parameters of this compound in Rats

The following tables summarize the key quantitative data on the toxicokinetics of this compound in Fischer 344 rats. These studies typically involve the administration of radiolabeled this compound to track its fate within the organism.

| Parameter | Value | Dose | Sex | Citation |

| Absorption Rate | Rapid, peak plasma concentrations within 2-4 hours | 10 mg/kg bw & 100 mg/kg bw (oral gavage) | Male & Female | [1][2] |

| Extent of Absorption | ≥ 70% | 10 mg/kg bw (oral gavage) | Male & Female | [1][2] |

| Systemic Bioavailability | 39 - 57% | 10 mg/kg bw (oral gavage) | Male & Female | [1][2] |

| Systemic Bioavailability | 73 - 92% | 100 mg/kg bw (oral gavage) | Male & Female | [2] |

| Plasma Half-life | 8 - 24 hours | 10 mg/kg bw & 100 mg/kg bw (oral gavage) | Male & Female | [1][2] |

Table 1: Absorption and Bioavailability of this compound in Rats

| Tissue | Relative Concentration | Time Point | Citation |

| Gastrointestinal Tract | Highest | Tmax | [1][2] |

| Fat | High | Tmax | [1][2] |

| Liver | High | Tmax | [1][2] |

| Carcass | High | Tmax | [1][2] |

| Kidney | Moderate | Tmax | [2] |

| Thyroid | Moderate | Tmax | [2] |

| Plasma | Lower than tissues | Tmax | [2] |

Table 2: Tissue Distribution of this compound and its Metabolites in Rats

| Route | Percentage of Administered Dose | Time Frame | Citation |

| Feces | ~85% | 24 hours | [2] |

| Urine | 3 - 4% | 24 hours | [2] |

| Carcass (remaining) | 3 - 7% | 7 days | [1][2] |

Table 3: Excretion of this compound and its Metabolites in Rats

| Metabolic Pathway | Description | Major Metabolite | Citation |

| Glutathione Conjugation | Conjugation of the parent compound or its metabolites with glutathione. | Cysteine conjugate of the parent factor | [1][2] |

| N-demethylation | Removal of a methyl group from the nitrogen atom. | - | [1][2] |

| O-deethylation | Removal of an ethyl group from an oxygen atom. | - | [1][2] |

| Deglycosylation | Removal of a sugar moiety. | - | [1][2] |

| Sulfate and Glucuronide Conjugation | Conjugation of the aglycone of factor L with sulfate and glucuronide. | - | [2] |

Table 4: Major Metabolic Pathways of this compound in Rats

Experimental Protocols

The toxicokinetic studies of this compound in rats have generally followed standardized protocols, adhering to Good Laboratory Practice (GLP) and OECD guidelines.[2]

Animal Model and Husbandry

-

Species: Fischer 344 rats are a commonly used strain in these studies.[2]

-

Housing: Animals are typically housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to standard laboratory chow and water ad libitum, except when fasting is required for specific procedures.

-

Acclimation: A suitable acclimation period is allowed before the commencement of the study to minimize stress-related physiological variations.

Dosing and Administration

-

Formulation: For oral administration, this compound is often suspended in a suitable vehicle, such as 0.5% aqueous methylcellulose. For intravenous administration, it is dissolved in a vehicle like a mixture of propylene glycol and water.

-

Routes of Administration:

-

Oral Gavage: A single dose is administered directly into the stomach using a gavage needle. This is a common route for acute exposure studies.[2]

-

Dietary Administration: this compound is mixed into the feed for sub-chronic and chronic toxicity studies.[2]

-

Intravenous Injection: A single dose is administered into a tail vein to determine absolute bioavailability and intrinsic clearance.[2]

-

-

Dose Levels: Studies often include a low dose (e.g., 10 mg/kg bw) and a high dose (e.g., 100 mg/kg bw) to assess dose-linearity.[2]

Sample Collection

-

Blood: Blood samples are collected at predetermined time points from a suitable site, such as the tail vein or via cardiac puncture at termination. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces: Animals are housed in metabolism cages that allow for the separate collection of urine and feces. Samples are collected at specified intervals.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected, weighed, and stored frozen.

Analytical Methods

-

Radiolabeling: 14C-labeled this compound is frequently used to facilitate the tracking and quantification of the parent compound and its metabolites in various biological matrices.[2]

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile is a common method to extract this compound and its metabolites.

-

Tissues: Tissues are homogenized, and then an extraction procedure, often involving a solvent mixture, is employed. Solid-phase extraction (SPE) may be used for cleanup.

-

Urine and Feces: Samples may be directly analyzed or require extraction and cleanup steps.

-

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard analytical technique for the quantification of this compound and its metabolites.[3][4] This method offers high sensitivity and selectivity.

Mandatory Visualization

Experimental Workflow for this compound Toxicokinetics Study in Rats

Caption: A generalized workflow for a toxicokinetics study of this compound in rats.

Metabolic Pathway of this compound in Rats

Caption: The major metabolic pathways of this compound in rats.

Postulated Signaling Pathway in Spinetoram-Induced Cytotoxicity

Disclaimer: The following diagram is based on in-vitro studies in human cell lines (HepG2 and SH-SY5Y) and represents a potential mechanism of toxicity that may not be directly applicable to the toxicokinetics of this compound in rats.

Caption: A postulated signaling pathway for Spinetoram-induced cytotoxicity.

Conclusion

The toxicokinetic profile of this compound in rats is characterized by rapid and extensive absorption, wide distribution into tissues, and efficient metabolism and excretion. The primary route of elimination is through the feces, with glutathione conjugation being a major metabolic pathway. The provided data and methodologies offer a solid foundation for researchers and professionals in the fields of toxicology and drug development to understand the behavior of this compound in a mammalian system. Further research could focus on elucidating the specific enzymes involved in its metabolism and exploring the in-vivo relevance of the signaling pathways identified in in-vitro models.

References

Spinetoram: A Technical Guide to its Discovery and Semi-Synthesis

Spinetoram represents a significant advancement in insecticide technology, offering potent and broad-spectrum control of various insect pests while maintaining a favorable environmental and toxicological profile. This technical guide provides an in-depth exploration of the discovery of Spinetoram, the intricate semi-synthesis process of its active components, and the underlying biological mechanisms of its insecticidal activity. It is intended for researchers, scientists, and professionals in the fields of drug development and crop protection.

Discovery and Development

Spinetoram is a second-generation spinosyn insecticide, developed by Dow AgroSciences (now Corteva Agriscience), that emerged from the extensive research and optimization of the naturally derived spinosad. Spinosad, a mixture of spinosyns A and D, is a fermentation product of the soil actinomycete Saccharopolyspora spinosa. While highly effective, the quest for enhanced potency, broader spectrum of activity, and improved photostability led to the development of Spinetoram.[1]

The discovery process involved a multi-pronged approach, integrating traditional natural product screening with modern computational techniques. Researchers utilized a mutant strain of Saccharopolyspora spinosa that predominantly produces spinosyns J and L, which serve as the precursors for Spinetoram.[2] A key innovation in the development of Spinetoram was the application of artificial neural networks (ANN) to guide the chemical modification of these natural spinosyns, ultimately leading to a molecule with superior insecticidal properties.

Spinetoram is a mixture of two synthetic derivatives of spinosyns J and L: 3'-O-ethyl-5,6-dihydrospinosyn J and 3'-O-ethylspinosyn L, typically in a 3:1 ratio.[3] This modification results in an insecticide with enhanced efficacy against a wider range of pests, including lepidopteran, thysanopteran, and dipteran species.[4]

Fermentation of Spinosyn J and L Precursors

The production of Spinetoram begins with the fermentation of a genetically modified strain of Saccharopolyspora spinosa engineered to maximize the yield of spinosyns J and L. While specific industrial protocols are proprietary, the following outlines a general methodology based on optimized lab-scale fermentation of S. spinosa for spinosyn production.

Experimental Protocol: Fermentation of Saccharopolyspora spinosa

Objective: To cultivate a mutant strain of Saccharopolyspora spinosa for the production of spinosyns J and L.

Materials:

-

Mutant strain of Saccharopolyspora spinosa producing spinosyns J and L.

-

Seed culture medium (e.g., Tryptic Soy Broth).

-

Production fermentation medium (see Table 1 for an optimized composition).[5][6]

-

Shake flasks or industrial fermenters.

-

Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control.

Procedure:

-

Inoculum Preparation: Aseptically transfer a culture of the S. spinosa mutant strain from a stock into a seed culture medium. Incubate at 30°C with shaking (e.g., 250 rpm) for 48-72 hours to obtain a dense seed culture.

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in either shake flasks for smaller scale or large industrial bioreactors.

-

Fermentation Parameters: Maintain the fermentation at 30°C for 7 to 14 days. Continuous agitation and aeration are crucial for optimal growth and spinosyn production. The pH of the medium is typically maintained around 7.0.

-

Monitoring: Regularly monitor the fermentation for cell growth, substrate consumption, and spinosyn production using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the spinosyn titer reaches its maximum, the fermentation broth is harvested for extraction and purification.

Table 1: Optimized Fermentation Medium for Spinosyn Production [5][6]

| Component | Concentration (g/L) |

| Mannitol | 98.0 |

| Cottonseed Flour | 43.0 |

| Corn Steep Liquor | 12.9 |

| KH₂PO₄ | 0.5 |

| CaCO₃ | 3.0 |

| pH (before autoclaving) | 7.0 |

Note: This medium was optimized for spinosad production and serves as a strong starting point for the fermentation of the spinosyn J and L producing mutant.

Extraction and Purification of Spinosyns J and L

Following fermentation, spinosyns J and L are extracted from the fermentation broth and purified to be used as starting materials for the semi-synthesis of Spinetoram.

General Procedure:

-

Solid-Liquid Separation: The fermentation broth is first treated to separate the mycelial biomass from the liquid phase, as the spinosyns are primarily located within the mycelia. This can be achieved through centrifugation or filtration.

-

Solvent Extraction: The mycelial cake is then extracted with an organic solvent, such as methanol or acetone, to solubilize the spinosyns.

-

Purification: The crude extract is subjected to a series of purification steps, which may include liquid-liquid extraction, column chromatography (e.g., silica gel or reversed-phase), and crystallization to isolate and purify spinosyns J and L.

Semi-Synthesis of Spinetoram

Spinetoram is produced through a semi-synthetic process that modifies the precursor molecules, spinosyn J and spinosyn L. The following sections detail the chemical transformations involved.

Semi-Synthesis of Spinetoram J (3'-O-ethyl-5,6-dihydrospinosyn J)

The semi-synthesis of Spinetoram J from spinosyn J involves two primary chemical modifications: ethylation of the 3'-hydroxyl group of the rhamnose sugar and reduction of the 5,6-double bond in the macrolide ring. A more efficient synthesis has been developed starting from the more readily available spinosyn A.[7][8]

Experimental Protocol: Semi-synthesis of Spinetoram J from Spinosyn A [7][8]

Step 1: Hydrolysis of Spinosyn A to Spinosyn A Aglycone

-

Reagents: Spinosyn A, concentrated sulfuric acid.

-

Procedure: Spinosyn A is treated with a strong acid, such as sulfuric acid, to hydrolyze the glycosidic bonds, yielding the spinosyn A aglycone.

Step 2: Selective Protection of the C17-Hydroxyl Group

-

Reagents: Spinosyn A aglycone, protecting group (e.g., tert-butyldimethylsilyl chloride - TBDMSCl), base (e.g., imidazole).

-

Procedure: The C17-hydroxyl group of the aglycone is selectively protected to prevent its reaction in the subsequent glycosylation step.

Step 3: Glycosylation at the C9-Position

-

Reagents: Protected aglycone, activated 3-O-ethyl-2,4-di-O-methylrhamnose donor.

-

Procedure: The protected aglycone is glycosylated at the C9-hydroxyl group with a suitably activated 3-O-ethyl-2,4-di-O-methylrhamnose derivative.

Step 4: Deprotection of the C17-Hydroxyl Group

-

Reagents: Deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF).

-

Procedure: The protecting group on the C17-hydroxyl group is removed.

Step 5: Glycosylation at the C17-Position

-

Reagents: Intermediate from Step 4, activated D-forosamine donor.

-

Procedure: The free C17-hydroxyl group is then glycosylated with an activated forosamine sugar derivative.

Step 6: Reduction of the 5,6-Double Bond

-

Reagents: Hydrogen gas, catalyst (e.g., Palladium on carbon - Pd/C).

-

Procedure: The 5,6-double bond of the macrolide ring is selectively reduced via catalytic hydrogenation to yield 3'-O-ethyl-5,6-dihydrospinosyn J (Spinetoram J).

Step 7: Deprotection of the Forosamine Nitrogen

-

Reagents: Deprotecting agent.

-

Procedure: If the forosamine was protected, the protecting group is removed in the final step.

Table 2: Summary of a Reported Semi-Synthesis of a Spinetoram J Analogue [7]

| Step | Starting Material | Product | Yield (%) |

| 1. Protection of C17-OH | Spinosyn A Aglycone | C17-O-TBDMS-Aglycone | 92 |

| 2. Glycosylation at C9-OH | C17-O-TBDMS-Aglycone | C9-Glycosylated Intermediate | 78 |

| 3. Deprotection of C17-OH | C9-Glycosylated Intermediate | C17-OH Intermediate | 95 |

| 4. Glycosylation at C17-OH | C17-OH Intermediate | Fully Glycosylated Intermediate | 85 |

| 5. Deprotection of Forosamine-N | Fully Glycosylated Intermediate | 3'-O-ethylspinosyn J | 93 |

| 6. Hydrogenation of 5,6-double bond | 3'-O-ethylspinosyn J | 3'-O-ethyl-5,6-dihydrospinosyn J (Spinetoram J) | 96 |

Semi-Synthesis of Spinetoram L (3'-O-ethylspinosyn L)

The semi-synthesis of this compound from its precursor, spinosyn L, follows a similar chemical logic to that of Spinetoram J, primarily involving the ethylation of the 3'-hydroxyl group of the rhamnose moiety.[2]

General Procedure: The synthesis of 3'-O-ethylspinosyn L is achieved by the selective ethylation of the 3'-hydroxyl group on the rhamnose sugar of spinosyn L. This is typically carried out using an ethylating agent in the presence of a base. The reaction conditions are optimized to favor the mono-ethylation at the desired position.

Mode of Action

Spinetoram exerts its insecticidal effect through a unique neurotoxic mechanism of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[9] It also has a secondary site of action on gamma-aminobutyric acid (GABA)-gated chloride channels.[9]

Action on Nicotinic Acetylcholine Receptors (nAChRs)

Spinetoram acts as a positive allosteric modulator of nAChRs.[10][11] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding event potentiates the effect of acetylcholine, leading to prolonged activation of the nAChR.[10][12] The continuous influx of cations, primarily sodium and calcium, into the neuron results in hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.[13] Studies have indicated that the α6 subunit of the nAChR is a key target for spinosyns.[14]

Action on GABA-Gated Chloride Channels

In addition to its primary action on nAChRs, Spinetoram can also interact with GABA-gated chloride channels.[9] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When Spinetoram interacts with these channels, it can disrupt the normal inhibitory signaling, contributing to the overall neurotoxic effect. However, this is generally considered a secondary mechanism of action compared to its potent effects on nAChRs.[15]

Insecticidal Activity

Spinetoram exhibits high efficacy against a broad spectrum of insect pests, often at lower application rates than other insecticides. Its activity is primarily through ingestion, but it also demonstrates contact activity.

Table 3: Insecticidal Activity of Spinetoram against Various Pests

| Pest Species | Order | Life Stage | LC₅₀/LD₅₀ Value | Reference(s) |

| Plutella xylostella (Diamondback moth) | Lepidoptera | 3rd Instar Larvae | LC₅₀: 0.331% (72h) | [16] |

| Helicoverpa armigera (Cotton bollworm) | Lepidoptera | 2nd Instar Larvae | LC₅₀: 0.84 mg/kg (72h) | [17] |

| Helicoverpa armigera | Lepidoptera | 3rd Instar Larvae | LC₅₀: 1.94 ppm (72h) | [18] |

| Helicoverpa punctigera (Native budworm) | Lepidoptera | Larvae | LC₅₀: 0.01 - 1.17 mg/L | [19] |

| Trialeurodes vaporariorum (Greenhouse whitefly) | Hemiptera | Adult | LC₅₀: 4.593 mg a.i./L | [20] |

| Trialeurodes vaporariorum (Greenhouse whitefly) | Hemiptera | Nymph | LC₅₀: 15.027 mg a.i./L | [20] |

| Schistocerca gregaria (Desert locust) | Orthoptera | 1st Instar Nymph | LC₅₀: 11.9 ppm (3 days) | [21] |

| Apis mellifera (Honeybee) | Hymenoptera | Adult | LD₅₀: 24.8 ng/bee | [4] |

Conclusion

Spinetoram stands as a testament to the power of integrating natural product chemistry with modern drug discovery techniques. Its journey from a soil microorganism to a highly effective and widely used insecticide showcases the continuous innovation in the field of crop protection. This technical guide has provided a comprehensive overview of the discovery, semi-synthesis, and mode of action of Spinetoram, offering valuable insights for researchers and professionals dedicated to the development of next-generation pest management solutions. The detailed protocols and data presented herein serve as a foundational resource for further research and development in this important area.

References

- 1. researchgate.net [researchgate.net]

- 2. bioaustralis.com [bioaustralis.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. brieflands.com [brieflands.com]

- 6. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]

- 8. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Assessment of the lethal and sublethal effects by spinetoram on cotton bollworm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Influence of Non-lethal Doses of Natural Insecticides Spinetoram and Azadirachtin on Helicoverpa punctigera (Native Budworm, Lepidoptera: Noctuidae) Under Laboratory Conditions [frontiersin.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

Acute and chronic toxicology studies of Spinetoram L

An In-Depth Technical Guide to the Acute and Chronic Toxicology of Spinetoram

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1][2] It is derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa, followed by chemical modification.[2][3] The active ingredient is a mixture of two principal components, or "factors": spinetoram-J and spinetoram-L, typically in a ratio of approximately 3:1.[3][4][5] Its primary mode of action in target insect species is the persistent activation of nicotinic acetylcholine receptors (nAChRs), leading to abnormal neural transmission, paralysis, and eventual death.[2][6][7] It may also have an effect on γ-aminobutyric acid (GABA) receptors.[6] Based on its toxicological profile and low impact on many non-target organisms, spinetoram has been classified as a reduced-risk pesticide by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[8]

Acute Toxicity Profile

Spinetoram exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure in mammalian models.[1][9] Studies consistently demonstrate high LD50 and LC50 values, indicating a wide margin of safety for single-dose exposures.[1] The plant metabolites of spinetoram, N-formyl-factor J and N-formyl-factor L, also show low acute oral toxicity.[1][2]

Data Presentation: Acute Toxicity

Table 1: Acute Toxicity of Spinetoram in Rats

| Endpoint | Route | Value | Classification | Citation |

|---|---|---|---|---|

| LD50 | Oral | >5000 mg/kg bw | Low Toxicity | [1][3][10] |

| LD50 | Dermal | >5000 mg/kg bw | Low Toxicity | [1][10] |

| LC50 | Inhalation (4-hr) | >4.44 mg/L | Low Toxicity |[1] |

Table 2: Skin and Eye Effects

| Endpoint | Species | Result | Citation |

|---|---|---|---|

| Skin Irritation | Not specified | Not an irritant | [1][9] |

| Eye Irritation | Not specified | Not an irritant | [1][9] |

| Skin Sensitization | Mouse (BALB/c) | Moderate sensitizer | [1] |

| Skin Sensitization | Mouse (CBA/J) | Not a sensitizer | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer |[11] |

Experimental Protocols: Acute Studies

Acute Oral Toxicity (LD50): The study is typically conducted following OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). Rats are fasted prior to dosing. A single limit dose of 5000 mg/kg body weight (bw) of spinetoram is administered by oral gavage.[1][10] Animals are then observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A full necropsy is performed on all animals at the end of the observation period.

Dermal and Eye Irritation: Protocols generally align with OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). For dermal testing, the substance is applied to a small patch of shaved skin on rabbits, and the site is observed for erythema and edema. For eye irritation, the substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for redness, swelling, and discharge. Spinetoram is not found to be a skin or eye irritant.[1]

Skin Sensitization: The potential for skin sensitization has been evaluated using the Local Lymph Node Assay (LLNA) in mice, consistent with OECD Guideline 429.[1] This assay measures the proliferation of lymphocytes in the draining lymph nodes following repeated topical application of the test substance to the ear. Results for spinetoram have varied by mouse strain, with one study showing moderate sensitization and another showing no effect.[1]

Chronic and Sub-Chronic Toxicity

Repeated-dose studies in multiple species have been conducted to characterize the toxicological profile of spinetoram following long-term exposure. The primary toxic effect observed across studies is histopathological changes in various organs, with vacuolization of cells and/or macrophages being a common finding.[4] In dogs, the most sensitive species, the critical effect observed after long-term exposure was arteritis (inflammation of arteries), sometimes accompanied by necrosis of the arterial walls.[1][9]

Data Presentation: Chronic/Sub-Chronic Toxicity

Table 3: Summary of Repeated-Dose Oral Toxicity Studies

| Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Citation |

|---|---|---|---|---|---|

| Mouse | 90-day | 50 ppm (7.5 mg/kg/day) | Not specified | Slight splenic extramedullary haematopoiesis in females. | [1] |

| Rat | 90-day | 10 mg/kg/day | Not specified | Increased reticulocyte and leukocyte counts. | [1] |

| Dog | 90-day | 150 ppm (5.0 mg/kg/day) | Not specified | Vacuolation of tissues, extramedullary splenic haematopoiesis. | [1] |

| Dog | 1-year | 100 ppm (2.5 mg/kg/day) | 200 ppm | Arteritis and necrosis of arterial walls in various organs. |[1][9] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols: Chronic/Sub-Chronic Studies

Genotoxicity and Carcinogenicity

Data Presentation: Genotoxicity

Table 4: Genotoxicity Profile of Spinetoram

| Assay Type | System | Result | Citation |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | In vitro | Negative | [1][2] |

| Mammalian Cell Gene Mutation | In vitro | Negative | [1] |

| Chromosomal Aberration | In vitro | Negative | [1] |

| Unscheduled DNA Synthesis | In vitro | Negative | [1] |

| Micronucleus Test | In vivo (mouse) | Negative |[1] |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits. In these studies, no evidence of teratogenicity or direct embryo/fetal toxicity was observed at doses up to the highest levels tested.[1] Effects on the fetus or offspring were only seen at dose levels that also produced significant toxicity in the maternal animals, such as reduced body weight and feed consumption.[1][11]

Data Presentation: Developmental Toxicity

Table 5: Developmental Toxicity Studies of Spinetoram

| Species | Maternal NOAEL | Maternal Effects at Higher Doses | Developmental NOAEL | Developmental Effects | Citation |

|---|---|---|---|---|---|

| Rat | 100 mg/kg/day | Reduced body weight and feed consumption. | 300 mg/kg/day (HDT) | None observed. | [1] |

| Rabbit | 10 mg/kg/day | Decreased feed consumption and body weight gain. | 60 mg/kg/day (HDT) | None observed. |[1] |

HDT: Highest Dose Tested

Experimental Protocols: Developmental Toxicity

Developmental toxicity is assessed using protocols consistent with OECD Guideline 414. Pregnant female rats or rabbits are administered spinetoram via oral gavage daily during the critical period of organogenesis.[1] Dams are closely monitored for signs of toxicity. Shortly before their expected delivery date, the females are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for any external, visceral, and skeletal malformations or variations.

Mechanistic Toxicology and Signaling Pathways

Toxicokinetics

In rats, the active components of spinetoram are rapidly and extensively absorbed following oral administration.[1] The highest concentrations are found in the gastrointestinal tract, fat, and liver. Metabolism is extensive, with the major pathway involving glutathione conjugation of the parent molecule or its N-demethylated and O-deethylated metabolites.[1][2] Excretion occurs primarily through the feces, accounting for about 85% of the administered dose.[1]

Mandatory Visualization: Experimental Workflow

Caption: Experimental workflow for a typical toxicokinetic study.

Potential Neurotoxicity in Non-Target Species

While spinetoram's primary mechanism of action is neurotoxic to insects, dedicated neurotoxicity studies in rats found no evidence of adverse effects on the nervous system.[2][9] However, recent in vitro research using human neuroblastoma (SH-SY5Y) cells has explored potential cellular mechanisms of toxicity in non-target neuronal cells.[5] This study suggested that exposure to spinetoram can inhibit cell viability and induce oxidative stress.[5] This oxidative stress was linked to mitochondrial damage, which in turn triggered a cellular self-protective process known as autophagy via the AMPK/mTOR signaling pathway.[5]

Mandatory Visualization: Signaling Pathway

References

- 1. fao.org [fao.org]

- 2. apps.who.int [apps.who.int]

- 3. Spinetoram (Ref: XDE-175) [sitem.herts.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Spinetoram-Induced Potential Neurotoxicity through Autophagy Mediated by Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. Impacts of Sublethal Doses of Spinetoram on the Biological Traits and Detoxifying Enzymes of the Tomato Leaf Miner, Tuta absoluta (Lepidoptera: Gelechiidae) [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Federal Register :: Spinetoram; Pesticide Tolerances [federalregister.gov]

- 10. corteva.in [corteva.in]

- 11. tarsis-agrichem.co.il [tarsis-agrichem.co.il]

- 12. Federal Register :: Spinetoram; Pesticide Tolerances [federalregister.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Genotoxicity and Carcinogenicity Potential of Spinetoram

Abstract

Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, is widely used in agriculture for its broad-spectrum activity and favorable environmental profile[1][2][3]. Comprising two primary active components, XDE-175-J and XDE-175-L, its toxicological profile is of significant interest to regulatory bodies and the scientific community[2][3][4][5]. This technical guide provides a comprehensive review of the available data on the genotoxicity and carcinogenicity of spinetoram. It summarizes key studies, details experimental protocols, and presents logical workflows and potential mechanisms of action through structured data tables and visualizations. The consensus from an extensive battery of tests is that spinetoram is non-genotoxic and not carcinogenic in rodents, and therefore is unlikely to pose a carcinogenic risk to humans[4][6][7].

Genotoxicity Assessment

Summary of Genotoxicity Data

The table below summarizes the key findings from the genotoxicity test battery for spinetoram.

| Assay Type | Test System | Dose/Concentration Range | Metabolic Activation (S9) | Result |

| In Vitro Studies | ||||

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (strains not specified) | Up to 5000 µ g/plate | With and Without | Negative[4] |

| Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells | Up to 200 µg/mL | With and Without | Negative[9] |

| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | With and Without | Negative[4] |

| In Vivo Studies | ||||

| Mammalian Erythrocyte Micronucleus Test | CD-1 Mouse bone marrow | Up to 2000 mg/kg bw/day (gavage, 2 days) | Not Applicable | Negative[8][9] |

Experimental Protocols for Key Genotoxicity Assays

1.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay was conducted to evaluate the potential of spinetoram to induce gene mutations in bacteria.

-

Test System: Multiple strains of Salmonella typhimurium were used to detect various types of point mutations (e.g., base-pair substitutions, frameshifts).

-

Methodology: The plate incorporation method was employed. Spinetoram, at various concentrations, was mixed with the bacterial tester strains in the presence and absence of a mammalian metabolic activation system (Aroclor-induced rat liver S9 fraction). This mixture was then plated on minimal glucose agar plates.

-

Dose Range: Concentrations up to a limit of 5000 µ g/plate were tested, in line with standard guidelines.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a prototrophic state) was counted after 48-72 hours of incubation. A significant, dose-dependent increase in revertant colonies compared to the solvent control would indicate a positive result.

1.2.2 Mammalian Erythrocyte Micronucleus Test This in vivo assay assesses the potential of a substance to cause chromosomal damage.

-

Test System: Male CD-1 mice were used for the assay[9].

-

Methodology: Following OECD Guideline 474, animals were administered spinetoram by oral gavage on two consecutive days[9][10]. The positive control group received a known clastogen (e.g., cyclophosphamide), and a vehicle control group was also included[11].

-

Dose Levels: A limit dose of 2000 mg/kg body weight/day was used[9].

-

Endpoint: Bone marrow was extracted from the femur 24 hours after the final dose. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess cytotoxicity (myelosuppression).

-

Outcome: Spinetoram did not induce a statistically significant increase in the frequency of MN-PCEs compared to the vehicle control group, indicating it is not clastogenic or aneugenic in vivo[8][9].

Genotoxicity Testing Workflow

The following diagram illustrates a standard workflow for evaluating the genotoxic potential of a test compound like spinetoram.

Caption: Standard workflow for genotoxicity assessment.

Carcinogenicity Assessment

Long-term studies of toxicity and carcinogenicity in both rats and mice have been conducted. These studies found no evidence of treatment-related tumorigenicity[4]. Based on the lack of evidence of carcinogenicity in two adequate rodent carcinogenicity studies, spinetoram is classified as "not likely to be carcinogenic to humans" and is not expected to pose a cancer risk[6][7][12].

Summary of Carcinogenicity Bioassays

| Species | Strain | Duration | Dose Levels (in diet) | Key Findings |

| Rat | Fischer 344 | 2 years | 50, 250, 500, 750 ppm | No treatment-related increase in tumor incidence. Non-neoplastic findings at ≥500 ppm included thyroid follicular-cell vacuolation and macrophage aggregates in lymph nodes[13]. The NOAEL was 250 ppm[13]. |

| Mouse | (Strain not specified) | (Duration not specified) | Up to 37.5 mg/kg/day | No evidence of carcinogenicity[12]. |

Experimental Protocol for a Rodent Carcinogenicity Bioassay

The long-term carcinogenicity studies on spinetoram were designed to assess its potential to cause cancer following chronic exposure.

-

Test System: Typically, both male and female rats (e.g., Fischer 344) and mice are used[4][13].

-

Methodology: The study involves the administration of spinetoram, usually mixed in the diet, for a major portion of the animal's lifespan (e.g., 24 months for rats). Multiple dose groups (typically three) and a concurrent control group are used.

-

Dose Selection: Doses are selected based on shorter-term (e.g., 90-day) toxicity studies. The highest dose is intended to be a maximum tolerated dose (MTD), which should induce minimal toxicity (e.g., a slight decrease in body weight gain) without significantly altering the animal's lifespan.

-

Endpoints:

-

In-life: Clinical observations, body weight, and food consumption are monitored throughout the study.

-

Terminal: At the end of the study, all animals undergo a complete necropsy. Organs are weighed, and a comprehensive list of tissues from all animals is examined microscopically by a veterinary pathologist.

-

Tumor Analysis: The incidence, type, and location of all neoplasms (tumors) are recorded and statistically analyzed to determine if there is a treatment-related increase compared to the control group.

-

Carcinogenicity Bioassay Workflow

Caption: General workflow of a 2-year rodent carcinogenicity bioassay.

Potential Mechanisms of Cytotoxicity

While regulatory studies have concluded that spinetoram is not genotoxic or carcinogenic, some in vitro research on human cell lines has explored its cytotoxic effects at higher concentrations. One study on human liver HepG2 cells suggested that spinetoram can induce cytotoxicity, oxidative DNA damage, and mitochondrial dysfunction, potentially through the AMPK/mTOR signaling pathway leading to autophagy[14]. It is important to note that these in vitro findings in a cancer cell line do not override the comprehensive negative results from the battery of regulatory genotoxicity tests and in vivo animal carcinogenicity studies[4][6][7]. Another proposed mechanism for observed effects in long-term, high-dose animal studies (such as vacuolation) is related to the physicochemical properties of spinetoram as a cationic amphiphilic compound, which can lead to its accumulation in lysosomes[4][13].

Proposed Cytotoxicity Pathway in HepG2 Cells